molecular formula C12H19N3O2S2 B4115124 2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide

2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide

Cat. No. B4115124
M. Wt: 301.4 g/mol
InChI Key: IECMJZOFGXLLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide, also known as ETC-1002, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of cardiovascular diseases. It belongs to the class of drugs called ATP citrate lyase inhibitors, which work by inhibiting the production of cholesterol and fatty acids in the liver.

Mechanism of Action

2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide works by inhibiting the activity of ATP citrate lyase, an enzyme that plays a key role in the production of cholesterol and fatty acids in the liver. By blocking this pathway, 2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide reduces the amount of cholesterol and fatty acids that are produced, leading to a reduction in LDL cholesterol and triglyceride levels.
Biochemical and Physiological Effects:
In addition to its lipid-lowering effects, 2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its cardiovascular benefits. It has also been shown to improve endothelial function, which is important for maintaining healthy blood vessels.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide is that it has a favorable safety profile, with no serious adverse events reported in clinical trials. It also has a convenient once-daily dosing regimen. However, one limitation is that its efficacy may be limited in patients with severe dyslipidemia or those who are already taking other lipid-lowering medications.

Future Directions

There are several potential future directions for research on 2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide. One area of interest is its potential use in combination with other lipid-lowering agents, such as statins, to further improve lipid levels. Another area of research is its potential use in other cardiovascular conditions, such as heart failure and atherosclerosis. Finally, there is interest in exploring the long-term safety and efficacy of 2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide in larger, longer-term clinical trials.

Scientific Research Applications

2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of dyslipidemia, a condition characterized by abnormal levels of cholesterol and triglycerides in the blood. It has been shown to lower LDL cholesterol and triglyceride levels, while increasing HDL cholesterol levels, which are all important markers of cardiovascular health.

properties

IUPAC Name

1-[(5-ethylthiophene-2-carbonyl)amino]-3-(3-methoxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S2/c1-3-9-5-6-10(19-9)11(16)14-15-12(18)13-7-4-8-17-2/h5-6H,3-4,7-8H2,1-2H3,(H,14,16)(H2,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECMJZOFGXLLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NNC(=S)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-ethylthiophen-2-yl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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